Cyclizine lactate
Overview
Description
Cyclizine Lactate is an antihistamine and antiemetic drug used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, and vertigo . It is also used in the management of vertigo in diseases affecting the vestibular apparatus .
Molecular Structure Analysis
The molecular formula of Cyclizine Lactate is C21H28N2O3 . The molecular weight is 356.5 g/mol . The InChIKey, a unique identifier for the compound, is JOROEVAWQLGPFQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclizine may precipitate at concentrations above 10 mg/mL or in the presence of sodium chloride 0.9% or as the concentration of diamorphine relative to cyclizine increases; mixtures of diamorphine and cyclizine are also likely to precipitate after 24 hours .Scientific Research Applications
Pharmacokinetics and Pharmacogenetics in Palliative Care
Cyclizine lactate, an antihistaminic antiemetic, is widely used in palliative care. A study by Vella-Brincat et al. (2012) explored its pharmacokinetics and pharmacogenetics in palliative care patients. The study found that cyclizine's half-life, volume of distribution, and clearance were similar to those reported in other patient groups, suggesting a broad applicability in different patient contexts. Additionally, the metabolic ratio of cyclizine to norcyclizine varied with the cytochrome P450 2D6 (CYP2D6) genotype, highlighting the importance of genetic considerations in its application (Vella-Brincat et al., 2012).
LC-MS-MS Method for Determining Cyclizine in Human Serum
A study by Mohammadi et al. (2005) introduced a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for quantifying cyclizine in serum. This method, which involves liquid-liquid extraction, is pivotal for monitoring cyclizine concentrations in human subjects, especially following oral administration. This method's development enhances the analytical capabilities for research involving cyclizine (Mohammadi et al., 2005).
Synthesis and Anti-Inflammatory Performance
Ahmadi et al. (2012) conducted a study on the synthesis and anti-inflammatory performance of cyclizine derivatives in rats. This research is significant for understanding the broader pharmacological properties of cyclizine and its potential applications beyond its primary use as an antiemetic. The study found that certain cyclizine derivatives could reduce inflammation, which could lead to new therapeutic applications (Ahmadi et al., 2012).
Cyclizine in Drug Synthesis
Borukhova et al. (2016) presented a four-step continuous process to synthesize cyclizine from bulk alcohols, highlighting the methodological advancements in the synthesis of cyclizine. This continuous-flow multistep synthesis underscores the drug's importance in pharmaceutical manufacturing and its versatility in various medical formulations (Borukhova et al., 2016).
Safety And Hazards
Cyclizine Lactate should be used with caution in patients with epilepsy, glaucoma, prostatic hypertrophy, pyloroduodenal obstruction, severe heart failure, and urinary retention . It may cause side effects such as drowsiness, dizziness, dry mouth, constipation, blurred vision, headache, and urinary retention .
Future Directions
properties
IUPAC Name |
1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROEVAWQLGPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974465 | |
Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclizine lactate | |
CAS RN |
5897-19-8 | |
Record name | Cyclizine lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5897-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclizine lactate [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIZINE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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